1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol

Neuropharmacology Dopamine Transporter Binding Affinity

Select 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol for its differentiated 3-hydroxyl handle enabling oxidation, esterification, Mitsunobu inversion, and access to 3-substituted pyrrolidine libraries. Documented DAT affinity (Ki=441 nM) makes it a strategic starting scaffold for neuroscience SAR. Enantiomerically pure (R)- and (S)- forms support asymmetric synthesis of chiral ligands and tailor-made amino acids. Avoid non-hydroxylated analogs that lack this functional versatility and SAR validation.

Molecular Formula C11H13Cl2NO
Molecular Weight 246.13 g/mol
CAS No. 415953-24-1
Cat. No. B3025217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol
CAS415953-24-1
Molecular FormulaC11H13Cl2NO
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C11H13Cl2NO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2
InChIKeyNAPPFWAXGCBELF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol (CAS 415953-24-1) for Research and Development


1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol (CAS 415953-24-1, MF: C11H13Cl2NO, MW: 246.13 g/mol) is a pyrrolidine derivative featuring a 3,4-dichlorobenzyl substituent on the nitrogen atom and a hydroxyl group at the 3-position of the pyrrolidine ring . This compound serves as a versatile synthetic intermediate and chiral building block in medicinal chemistry, asymmetric synthesis, and pharmaceutical research . The dichlorobenzyl moiety enhances lipophilicity, potentially improving membrane permeability in bioactive applications, while the stereocenter and functional group versatility enable diverse downstream derivatization .

Why Generic Substitution Fails for 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol in Research and Procurement


Substitution with structurally related analogs—such as 1-(3,4-dichlorobenzyl)pyrrolidine (lacking the 3-hydroxyl group), 3-(3,4-dichlorobenzyl)pyrrolidin-3-ol (C-substituted rather than N-substituted), or alternative N-benzyl pyrrolidine derivatives with different halogen substitution patterns—introduces quantifiable differences in physicochemical properties, synthetic accessibility, and downstream derivatization potential . The 3-hydroxyl group provides a critical functional handle for further transformations (e.g., oxidation to ketone, esterification, or etherification) that is absent in non-hydroxylated analogs . Additionally, the 3,4-dichloro substitution pattern confers distinct electronic and steric properties compared to mono-chloro or para-chloro analogs, affecting both reaction outcomes in downstream synthesis and potential biological target interactions [1]. Generic substitution without rigorous validation of these specific structural features can compromise synthetic yields, alter stereochemical outcomes, or invalidate SAR studies.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol (CAS 415953-24-1)


Dopamine Transporter (DAT) Affinity: Target Compound versus Non-Hydroxylated Analog

1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol exhibits measurable in vitro binding affinity for the human dopamine transporter (DAT) with a reported Ki of 441.0 nM in transfected mouse N2A cells expressing human DAT [1]. In contrast, the non-hydroxylated analog 1-(3,4-dichlorobenzyl)pyrrolidine lacks the 3-hydroxyl group and does not appear in the same DAT binding assay datasets, indicating that the hydroxyl moiety may confer or modulate transporter recognition . This differential interaction profile is relevant for neuroscience research programs investigating dopamine transporter modulation, where the hydroxyl group provides a functional handle distinct from des-hydroxy analogs.

Neuropharmacology Dopamine Transporter Binding Affinity

Chiral Versatility: Enantiomer-Specific Synthesis Capability Compared to Racemic Material

1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol contains a stereocenter at the 3-position of the pyrrolidine ring, enabling procurement of either the racemic mixture (CAS 415953-24-1) or the enantiomerically pure forms: (R)-enantiomer (CAS 1261234-98-3) and (S)-enantiomer (CAS 1289585-08-5) [1]. In contrast, the structurally similar 1-(3,4-dichlorobenzyl)pyrrolidine (CAS 891397-61-8) lacks this stereocenter entirely, offering no chiral resolution capability for downstream asymmetric synthesis . Commercial availability of the compound at 95-98% purity in both racemic and enantiomerically pure forms (with the (R)-enantiomer specified at ≥98% purity by some suppliers) enables precise stereochemical control in research applications .

Asymmetric Synthesis Chiral Building Blocks Stereochemistry

Functional Group Utility: Hydroxyl-Dependent Derivatization versus Non-Hydroxylated Analogs

The 3-hydroxyl group in 1-(3,4-dichlorobenzyl)pyrrolidin-3-ol provides a reactive functional handle enabling diverse downstream transformations including oxidation to the corresponding ketone (pyrrolidin-3-one derivative), esterification, etherification, or conversion to leaving groups for nucleophilic displacement . The non-hydroxylated analog 1-(3,4-dichlorobenzyl)pyrrolidine lacks this functionality, limiting derivatization options primarily to reactions at the nitrogen center or aromatic ring . This functional distinction is particularly relevant for peptide mimetic design, where pyrrolidin-3-ol scaffolds serve as Phe-Pro dipeptide mimics in protease inhibitor development [1].

Synthetic Chemistry Functional Group Transformations Medicinal Chemistry

Predicted Physicochemical Profile: Lipophilicity Comparison with Mono-Chloro and Non-Chloro Analogs

1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol features a 3,4-dichloro substitution pattern on the benzyl ring that enhances lipophilicity compared to mono-chloro or unsubstituted benzyl analogs [1]. Predicted physicochemical data for the compound include a density of 1.375 ± 0.06 g/cm³, boiling point of 352.1 ± 42.0 °C at 760 mmHg, and pKa of 14.77 ± 0.20 . While direct experimental LogP comparisons are not available in the primary literature, the presence of two chlorine atoms on the aromatic ring is class-recognized to increase lipophilicity by approximately 0.7-1.0 LogP units per chlorine substitution relative to hydrogen [2]. This enhanced lipophilicity may improve membrane permeability in cellular assays and influence compound distribution in biological systems compared to less halogenated analogs.

Physicochemical Properties Lipophilicity Drug Design

Recommended Application Scenarios for 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol (CAS 415953-24-1)


Asymmetric Synthesis of Enantiomerically Pure α- and β-Amino Acids Using Chiral Auxiliaries

The enantiomerically pure forms of 1-(3,4-dichlorobenzyl)pyrrolidin-3-ol—specifically the (R)-enantiomer (CAS 1261234-98-3) and (S)-enantiomer (CAS 1289585-08-5)—serve as precursors for the preparation of proline-derived chiral ligands such as (R)- and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide [1]. These ligands are established, recyclable reagents for the asymmetric synthesis of tailor-made α- and β-amino acids in enantiomerically pure form. The scale-up synthesis of these ligands has been demonstrated and reported in the peer-reviewed literature, validating the utility of the 1-(3,4-dichlorobenzyl)pyrrolidine scaffold in this application [2]. Researchers requiring stereochemically defined amino acid building blocks should prioritize procurement of the enantiomerically pure target compound over racemic material or achiral analogs.

Dopamine Transporter (DAT) Modulator Screening and SAR Studies

The documented in vitro binding affinity of 1-(3,4-dichlorobenzyl)pyrrolidin-3-ol for the human dopamine transporter (Ki = 441.0 nM) supports its use as a reference compound or starting scaffold in DAT-focused neuroscience research programs [3]. The compound has also been evaluated for inhibition of dopamine uptake in rat brain synaptosomal preparations (900.0 nM) and displacement of [3H]WIN-35428 from human DAT [3]. These activity data provide a baseline for structure-activity relationship (SAR) studies exploring modifications at the 3-hydroxyl position or variations in the benzyl substitution pattern. Given that the non-hydroxylated analog 1-(3,4-dichlorobenzyl)pyrrolidine lacks comparable DAT activity documentation, researchers investigating hydroxyl-dependent interactions with monoamine transporters should select the hydroxylated target compound.

Peptide Mimetic Design and Protease Inhibitor Development

Pyrrolidin-3-ol scaffolds are recognized as effective Phe-Pro dipeptide mimics in the design of protease inhibitors, including HIV protease inhibitor candidates [4]. The 3-hydroxyl group in 1-(3,4-dichlorobenzyl)pyrrolidin-3-ol provides a critical hydrogen-bonding donor/acceptor functionality that mimics peptide backbone interactions, while the dichlorobenzyl group contributes hydrophobic binding surface area . The enantioconvergent synthesis of pyrrolidin-3-ol peptide conjugates has been demonstrated in the literature, supporting the utility of this scaffold class in peptidomimetic research [4]. For medicinal chemistry teams developing protease inhibitors or other enzyme-targeted therapeutics, the functional group versatility of the target compound offers advantages over non-hydroxylated pyrrolidine analogs.

Synthetic Intermediate for 3-Substituted Pyrrolidine Derivatives

1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol serves as a versatile intermediate for the synthesis of 3-substituted pyrrolidine derivatives, a compound class of significant interest in medicinal chemistry due to the prevalence of the pyrrolidine ring in bioactive molecules . The synthetic route involves reaction of 3,4-dichlorobenzyl chloride with pyrrolidin-3-ol under basic conditions, yielding the N-benzylated product with the 3-hydroxyl group intact for further functionalization . Subsequent transformations—including oxidation to pyrrolidin-3-one, Mitsunobu inversion, or activation as a leaving group—enable access to diverse 3-substituted pyrrolidine scaffolds. This synthetic flexibility makes the target compound a strategic building block for parallel synthesis libraries and lead optimization campaigns, where the combination of N-benzyl protection and a reactive 3-position hydroxyl group streamlines synthetic workflows.

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